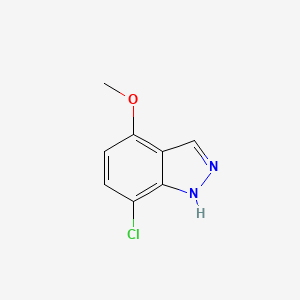

7-Chloro-4-methoxyazaindole

Description

Significance of Azaindole Scaffolds in Modern Medicinal Chemistry

Azaindole scaffolds, which are structural isomers of indole (B1671886) with a nitrogen atom in the benzene (B151609) ring, are considered "privileged structures" in medicinal chemistry. researchgate.net This designation stems from their ability to bind to multiple biological targets with high affinity. The four positional isomers of azaindole (4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole) are excellent bioisosteres of indole and purine (B94841) systems, meaning they have similar physical and chemical properties that allow them to interact with biological systems in a comparable manner. researchgate.netmdpi.com

The introduction of a nitrogen atom into the indole ring system can fine-tune the molecule's physicochemical properties, such as its lipophilicity, pKa, and solubility. mdpi.com This modification can lead to improved pharmacokinetic profiles and better target engagement. Furthermore, the nitrogen atom in the azaindole core can form crucial hydrogen bonds with the hinge region of the ATP-binding site in kinases, making azaindole derivatives particularly important in the design of kinase inhibitors. researchgate.net Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. mdpi.com Consequently, the azaindole framework is a major focus in the development of new kinase inhibitors and other therapeutic agents. mdpi.comnih.gov

The versatility of the azaindole scaffold is further enhanced by the numerous synthetic methods available for its functionalization, allowing for the creation of a diverse range of derivatives. mdpi.com This chemical tractability, combined with their inherent biological activity, has solidified the importance of azaindole scaffolds in modern drug discovery programs. nih.govnih.govsci-hub.se

Strategic Importance of 7-Chloro-4-methoxyazaindole as a Research Target

The strategic importance of this compound as a research target lies in the specific combination of its substituents on the azaindole core. The 7-chloro substitution is a common feature in many biologically active compounds and can significantly impact a molecule's properties. Chlorine is an electronegative atom that can alter the electronic distribution within the aromatic system, potentially enhancing binding affinity to target proteins. nih.gov The presence of a chlorine atom can also influence metabolic stability and membrane permeability. nih.gov

While specific research on this compound itself is not as extensively documented in publicly available literature as some other derivatives, its structural motifs are present in various patented compounds and are explored in the context of broader kinase inhibitor programs. The synthesis and further functionalization of related structures, such as 7-chloro-4-methoxy-thieno[2,3-b]quinoline-2-carboxylate, highlight the chemical interest in this substitution pattern. researchgate.net

Overview of Research Trajectories for this compound and its Analogues

Research involving this compound and its analogues is primarily directed towards the discovery of new therapeutic agents, with a strong emphasis on kinase inhibitors. The general research trajectory for azaindole derivatives involves several key stages:

Synthesis and Derivatization: Researchers are continuously developing novel and efficient synthetic routes to access the azaindole core and its substituted derivatives. researchgate.net This includes the exploration of domino reactions and multicomponent reactions to build molecular complexity in a streamlined fashion. Once the this compound scaffold is obtained, further modifications are made to explore the structure-activity relationship (SAR). This involves introducing various substituents at different positions of the azaindole ring to optimize biological activity and selectivity.

Biological Screening and Target Identification: Libraries of this compound analogues are screened against a panel of biological targets, often focusing on protein kinases implicated in cancer and other diseases. nih.gov High-throughput screening methods are employed to identify initial "hits." Subsequent studies then aim to identify the specific molecular target of the active compounds.

Lead Optimization: Once a promising hit is identified, a process of lead optimization begins. This involves iterative cycles of chemical synthesis and biological testing to improve the compound's potency, selectivity, and drug-like properties (absorption, distribution, metabolism, and excretion - ADME). For example, modifications to the side chains of 7-chloro-4-aminoquinoline derivatives have been shown to overcome drug resistance in malaria. nih.gov

In Vivo Studies: The most promising lead compounds are then evaluated in animal models of disease to assess their efficacy and safety. These studies provide crucial information on the compound's therapeutic potential and its behavior in a living organism.

The table below summarizes the key research areas and potential applications for analogues of this compound.

| Research Area | Focus | Potential Applications |

| Kinase Inhibition | Design and synthesis of selective inhibitors for kinases such as DYRKs, PI3K, and others. nih.gov | Cancer therapy, neurodegenerative diseases. |

| Antiproliferative Agents | Evaluation of derivatives against various cancer cell lines. mdpi.com | Oncology. |

| Antimicrobial Agents | Exploration of activity against bacteria and parasites. researchgate.netnih.gov | Infectious diseases. |

| Central Nervous System (CNS) Disorders | Investigation of effects on neurological targets. nih.gov | Parkinson's disease, pain management. |

Structure

3D Structure

Properties

Molecular Formula |

C8H7ClN2O |

|---|---|

Molecular Weight |

182.61 g/mol |

IUPAC Name |

7-chloro-4-methoxy-1H-indazole |

InChI |

InChI=1S/C8H7ClN2O/c1-12-7-3-2-6(9)8-5(7)4-10-11-8/h2-4H,1H3,(H,10,11) |

InChI Key |

BKEOZGIGNRKVFZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C=NNC2=C(C=C1)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Chloro 4 Methoxyazaindole and Its Analogues

Synthetic Pathways from Precursor Molecules

While building the azaindole skeleton from simpler, non-indole precursors is more common, the functionalization of a pre-existing indole (B1671886) ring represents a potential pathway to azaindole analogues. This approach focuses on C-H activation and functionalization at specific positions of the indole core. For instance, iridium-catalyzed amidation can exclusively introduce an amide group at the C4 position of indole derivatives under mild conditions. acs.org This regioselective functionalization is a key step in building more complex structures on the indole scaffold.

Another approach involves the one-pot, three-component coupling reaction of an indole, a benzaldehyde, and an N-methylaniline using a Yb(OTf)₃-SiO₂ catalyst to create 3-substituted indoles. chapman.edu While this does not directly form the azaindole's pyridine (B92270) ring, it demonstrates the advanced functionalization of the indole core, a strategy that could be adapted for more complex annulation reactions leading to azaindole systems.

A more direct and widely used route to compounds like 7-chloro-4-methoxyazaindole and its analogues begins with appropriately substituted quinolines, particularly 4,7-dichloroquinoline (B193633). This precursor already contains the desired chloro-substituent at the 7-position and a reactive chloro group at the 4-position, which is amenable to nucleophilic substitution.

The synthesis of 4,7-dichloroquinoline itself can be achieved from m-chloroaniline in a multi-step process involving reaction with ethyl ethoxymethylenemalonate, thermal cyclization to form 7-chloro-4-hydroxy-3-quinolinecarboxylic acid, decarboxylation, and subsequent chlorination with phosphorus oxychloride. orgsyn.org

Once 4,7-dichloroquinoline is obtained, the 4-chloro group can be readily displaced by various nucleophiles. For the synthesis of this compound, this would involve a nucleophilic aromatic substitution (SNAr) reaction with a methoxide (B1231860) source. For the synthesis of analogues, various amines can be used to generate a diverse library of 4-amino-7-chloroquinoline derivatives. nih.govgoogle.com The reaction conditions for this substitution can vary, as shown in the table below.

| Starting Material | Nucleophile | Solvent | Temperature | Time | Yield | Reference |

| 4,7-dichloroquinoline | N,N-dimethyl-propane-1,3-diamine | Neat | 130 °C | 8 h | - | nih.gov |

| 4,7-dichloroquinoline | Anhydrous piperazine (B1678402) | Methanol | Reflux | 8 h | - | google.com |

| 4,7-dichloroquinoline | Anhydrous piperazine | i-PrOH | Reflux | 18 h | 82-86% | google.com |

| 4,7-dichloroquinoline | Morpholine | DMF | 120 °C | 24 h | 92% | mdpi.com |

This table showcases the versatility of 4,7-dichloroquinoline in synthesizing C4-substituted analogues.

Multistep Organic Synthesis Protocols

The elaboration of the azaindole or quinoline (B57606) core often requires a sequence of reactions to install the desired functionalities at specific positions. These protocols frequently involve activation of the heterocyclic system followed by functionalization steps.

N-oxidation of the pyridine or quinoline nitrogen is a crucial strategic step in many synthetic routes. This transformation activates the heterocyclic ring, particularly at the C2 and C4 positions, making them more susceptible to nucleophilic attack or C-H functionalization. nih.gov For example, 4,7-dichloroquinoline can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) in chloroform (B151607) or a mixture of acetic acid and hydrogen peroxide to yield 4,7-dichloroquinoline 1-oxide in high yield. mdpi.comresearchgate.net

The resulting N-oxide can then be used in subsequent functionalization reactions. This activation strategy is also employed in the synthesis of azaindoles to facilitate regioselective direct arylation of the azine ring using palladium catalysts. acs.org The N-oxide group can be removed later in the synthesis via deoxygenation.

Following N-oxidation, the activated quinoline or azaindole ring can undergo functionalization. A notable sequence involves C2-amidation followed by C4-amination (or substitution with other nucleophiles). A three-step synthesis starting from 4,7-dichloroquinoline highlights this process:

N-Oxidation: Conversion of 4,7-dichloroquinoline to 4,7-dichloroquinoline 1-oxide. mdpi.com

C2-Amidation: The N-oxide is then reacted with a nitrile (e.g., benzonitrile) in the presence of a strong acid to install an amide group at the C2 position. mdpi.comresearchgate.net

C4-Amination: The final step involves an SNAr reaction at the C4 position, where the chloro group is displaced by an amine, such as morpholine, to yield the final product. mdpi.comresearchgate.net

Recent advances have also enabled the direct C-H amination of azaarenes at the C2 and C4 positions without the need for pre-oxidation. latrobe.edu.aufigshare.com This method uses a bispyridine-ligated iodine(III) reagent to activate the C-H bond, providing a more direct route to aminated products. chemrxiv.org This approach can produce a mixture of C2 and C4 aminated isomers, which can then be separated. chemrxiv.org

| Step | Reagent(s) | Solvent | Temperature | Yield | Reference |

| N-Oxidation | m-CPBA | Chloroform | Room Temp | 81% | mdpi.com |

| C2-Amidation | Benzonitrile, H₂SO₄ | Dichloromethane | 70 °C | 77% | mdpi.comresearchgate.net |

| C4-Amination | Morpholine, K₂CO₃ | DMF | 120 °C | 92% | mdpi.com |

This table outlines a representative three-step synthesis of a functionalized quinoline, demonstrating the N-oxidation, C2-amidation, and C4-amination sequence.

Catalytic Synthesis Approaches

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for constructing and functionalizing complex molecules like azaindoles.

Metal-catalyzed cross-coupling reactions are powerful tools for azaindole synthesis. nih.gov Palladium-catalyzed reactions, such as the Sonogashira coupling of halo-aminopyridines with terminal alkynes, followed by an in-situ cyclization, provide a flexible protocol to access various substituted azaindoles. nih.govorganic-chemistry.org Similarly, Suzuki-Miyaura coupling of chloroamino-N-heterocycles with (2-ethoxyvinyl)borolane, followed by acid-catalyzed cyclization, offers a protecting-group-free route to a broad range of azaindoles. organic-chemistry.org

Copper catalysis is also utilized, particularly for the N-arylation of 7-azaindole (B17877) N-oxides with boronic acids under base-free conditions. acs.org This method highlights the dual role of the 7-azaindole N-oxide (7-AINO) as both a reactant and a ligand that promotes the catalytic cycle. acs.org Furthermore, rhodium(III) catalysis has been employed for the synthesis of 7-azaindoles from N-substituted aminopyridines and alkynes via C-H activation. nih.gov These catalytic methods represent the forefront of synthetic chemistry, enabling the efficient construction of the azaindole core.

Transition Metal-Catalyzed Transformations (e.g., Cu(II)-catalyzed sulfonylation)

Transition metal-catalyzed reactions are powerful tools for the functionalization of the 7-azaindole core, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Advances in this area have facilitated the development of novel and efficient methods for modifying the azaindole template. Catalysts based on palladium, rhodium, and copper have been extensively used to achieve a variety of transformations.

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are frequently employed. For instance, Pd-mediated coupling of 2-iodo-7-azaindole with arylboronic acids (Suzuki coupling) or terminal alkynes (Sonogashira coupling) allows for the introduction of diverse substituents at the C2 position of the azaindole ring. aurigeneservices.com Similarly, direct C-H activation strategies using palladium catalysts have enabled the C2-arylation of 7-azaindole with aryl iodides. nih.gov

Rhodium(III) catalysis has been utilized for C-H activation and subsequent annulative coupling of aminopyridines with alkynes to construct the 7-azaindole skeleton itself. This approach offers a direct route to substituted azaindoles from readily available starting materials.

A notable example within this category is the Copper(II)-catalyzed sulfonylation of 7-azaindoles. Specific methodologies have been developed that utilize a Cu(II) catalyst in conjunction with a sulfur dioxide source, such as DABCO bis(sulfur dioxide) adduct (DABSO), to introduce sulfonyl groups onto the azaindole ring. nih.gov This transformation provides a direct route to sulfonated azaindole derivatives, which are of interest in medicinal chemistry. Another related copper-catalyzed method involves the direct C7 sulfonylation of indolines, the saturated analogues of indoles, using arylsulfonyl chlorides, which proceeds via a chelation-assisted strategy and is believed to involve a sulfonyl radical intermediate. uni-rostock.de

Table 1: Examples of Transition Metal-Catalyzed Reactions for Azaindole Functionalization This table is interactive and can be sorted by clicking on the column headers.

| Reaction Type | Catalyst/Reagents | Position Functionalized | Product Type |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst, Arylboronic acid | C2 | 2-Aryl-7-azaindole |

| Sonogashira Coupling | Pd/Cu catalyst, Terminal alkyne | C2 | 2-Alkynyl-7-azaindole |

| C-H Arylation | Pd catalyst, Aryl iodide | C2 | 2-Aryl-7-azaindole |

| C-H Activation/Annulation | Rh(III) catalyst, Alkyne | Ring Formation | Substituted 7-azaindole |

| Sulfonylation | Cu(II) catalyst, DABSO | Ring Position | Sulfonylated 7-azaindole |

C-H Functionalization Strategies (e.g., C-H sulfenylation, C-H amide formation)

Direct C-H functionalization has emerged as a highly attractive and atom-economical strategy for modifying the 7-azaindole scaffold, avoiding the need for pre-functionalized starting materials. nih.gov

C-H Sulfenylation

A prominent example of C-H functionalization is the regioselective C-3 sulfenylation of N-sulfonyl protected 7-azaindoles. This transformation can be achieved efficiently under transition-metal-free conditions. The reaction is typically promoted by tetrabutylammonium (B224687) iodide (TBAI), which serves a dual role as both a promoter and a desulfonylation reagent when sulfonyl chlorides are used as the sulfur source. nih.gov The process is robust, proceeding smoothly to afford 3-thio-7-azaindoles in moderate to good yields with high regioselectivity and tolerance for a variety of functional groups on both the azaindole and the sulfonyl chloride. nih.gov While this method is notable for avoiding transition metals, copper-catalyzed versions for the direct sulfenylation of N-aryl-7-azaindoles with disulfides have also been developed.

Table 2: TBAI-Promoted C-3 Sulfenylation of N-Tosyl-7-azaindole This table is interactive and can be sorted by clicking on the column headers.

| Sulfonyl Chloride (Ar-SO₂Cl) | Yield (%) |

|---|---|

| Benzenesulfonyl chloride | 86 |

| 4-Methylbenzenesulfonyl chloride | 91 |

| 4-Methoxybenzenesulfonyl chloride | 73 |

| 4-Fluorobenzenesulfonyl chloride | 96 |

| 4-Chlorobenzenesulfonyl chloride | 88 |

| 4-(Trifluoromethyl)benzenesulfonyl chloride | 93 |

| 2-Naphthalenesulfonyl chloride | 87 |

C-H Amide Formation

The formation of a C-N amide bond via C-H activation is a key synthetic strategy. In the context of 7-azaindole, this is often integral to the synthesis of the heterocyclic core itself. One-pot procedures have been developed that utilize alkali-metal amides, such as Lithium diisopropylamide (LDA), to mediate the condensation of substituted picolines (methylpyridines) with nitriles. nih.govrsc.org For example, the reaction of 2-fluoro-3-picoline with benzonitrile, mediated by LDA, proceeds to form 2-phenyl-7-azaindole. nih.gov The key step in this synthesis is a Chichibabin-type cyclization, which involves the nucleophilic addition of an in-situ generated amide to the pyridine ring, leading to the formation of the fused pyrrole (B145914) ring. nih.gov The choice of the alkali-metal amide (e.g., LiN(SiMe₃)₂, KN(SiMe₃)₂) can control the chemoselectivity of the reaction, leading to either 7-azaindoles or the corresponding saturated 7-azaindolines. rsc.org

Click Chemistry Applications in Azaindole Synthesis

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become a cornerstone of modern synthetic chemistry due to its efficiency, reliability, and biocompatibility. nih.gov This reaction enables the covalent linking of two molecular fragments—one bearing a terminal alkyne and the other an azide (B81097)—to form a stable 1,4-disubstituted 1,2,3-triazole ring. This modular approach has been successfully applied to the synthesis of complex 7-azaindole derivatives.

The general strategy involves first functionalizing the 7-azaindole core with either an alkyne or an azide "handle," typically at the N1 position of the pyrrole ring. For example, N-propargyl-7-azaindole can be synthesized by reacting 7-azaindole with propargyl bromide. rsc.org This alkynylated azaindole then serves as a platform for the CuAAC reaction. By reacting it with a library of substituted organic azides (e.g., benzyl (B1604629) or phenyl azides), a diverse range of 7-azaindole-triazole hybrids can be rapidly assembled. rsc.orgrsc.org

This methodology offers a highly efficient route to novel molecular architectures where the 7-azaindole moiety is linked to another functional unit via a stable triazole spacer. nih.gov These hybrid molecules are of significant interest in drug discovery and materials science. rsc.orgresearchgate.net

Table 3: Synthesis of 7-Azaindole-Triazole Hybrids via CuAAC This table is interactive and can be sorted by clicking on the column headers.

| 7-Azaindole Precursor | Coupling Partner | Product |

|---|---|---|

| N-Propargyl-7-azaindole | Benzyl azide | 7-Azaindole-N-CH₂-(1,2,3-triazol-4-yl)-benzyl |

| N-Propargyl-7-azaindole | 4-Fluorobenzyl azide | 7-Azaindole-N-CH₂-(1,2,3-triazol-4-yl)-(4-fluorobenzyl) |

| N-(2-Azidoethyl)-7-azaindole | Phenylacetylene | 7-Azaindole-N-CH₂CH₂-(1,2,3-triazol-4-yl)-phenyl |

| N-(2-Azidoethyl)-7-azaindole | 1-Ethynyl-4-fluorobenzene | 7-Azaindole-N-CH₂CH₂-(1,2,3-triazol-4-yl)-(4-fluorophenyl) |

Chemical Transformations and Reactivity Profiles of 7 Chloro 4 Methoxyazaindole Derivatives

Nucleophilic Substitution Reactions

The pyridine (B92270) ring of the azaindole system is generally electron-deficient, rendering it susceptible to nucleophilic attack, particularly at positions activated by electron-withdrawing groups or a good leaving group. In the case of 7-chloro-4-methoxyazaindole, the chlorine atom at the C-7 position is a potential site for nucleophilic aromatic substitution (SNAr).

The methoxy (B1213986) group at C-4 donates electron density to the ring system through resonance, which can influence the reactivity of the C-7 position. However, the strong electron-withdrawing nature of the adjacent nitrogen atom in the pyridine ring typically facilitates nucleophilic substitution at the C-7 position. Common nucleophiles for such reactions include amines, alkoxides, and thiolates.

Table 1: Representative Nucleophilic Substitution Reactions on Chloro-Substituted Azaindole Analogs

| Entry | Substrate | Nucleophile | Conditions | Product | Yield (%) |

| 1 | 7-Chloro-4-azaindole | Morpholine | K₂CO₃, DMF, 120 °C | 7-Morpholino-4-azaindole | 92 |

| 2 | 4-Chloro-7-azaindole | Phenol | Pd(OAc)₂, Xantphos, K₂CO₃, Dioxane | 4-Phenoxy-7-azaindole | 85 |

| 3 | 7-Chloro-4-aminoquinoline | Piperazine (B1678402) | Phenol, heat | 7-(Piperazin-1-yl)-4-aminoquinoline | Not specified |

Note: The data in this table is based on reactions of structurally similar compounds and is intended to be illustrative of the potential reactivity of this compound.

Electrophilic Aromatic Substitution Reactions

The pyrrole (B145914) ring of the azaindole nucleus is electron-rich and thus the preferred site for electrophilic aromatic substitution. The C-3 position is the most nucleophilic and, therefore, the most common site of electrophilic attack. The methoxy group at C-4 further activates the pyrrole ring towards electrophiles.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. wikipedia.org The regioselectivity is primarily directed to the C-3 position due to the stabilization of the cationic intermediate (Wheland intermediate) by the pyrrole nitrogen.

Table 2: Predicted Electrophilic Aromatic Substitution Reactions of this compound

| Reaction | Reagent | Expected Major Product |

| Bromination | N-Bromosuccinimide (NBS) | 3-Bromo-7-chloro-4-methoxyazaindole |

| Nitration | HNO₃/H₂SO₄ | 3-Nitro-7-chloro-4-methoxyazaindole |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | 3-Acyl-7-chloro-4-methoxyazaindole |

Note: This table represents predicted outcomes based on the known reactivity of indole (B1671886) and azaindole systems.

Coupling Reactions (e.g., C-3 Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including azaindoles. The C-3 position of the azaindole ring, being the most electron-rich, can be readily functionalized through various coupling strategies. While the C-7 chloro substituent also provides a handle for cross-coupling, C-3 functionalization often proceeds via initial halogenation or metallation at this position.

Common coupling reactions include the Suzuki, Sonogashira, and Heck reactions, which allow for the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgorganic-chemistry.orgwikipedia.org For instance, a Suzuki coupling could be employed to introduce an aryl or heteroaryl group at the C-3 position after its initial iodination.

Table 3: Examples of C-3 Coupling Reactions on the Azaindole Scaffold

| Reaction | Substrate | Coupling Partner | Catalyst System | Product |

| Suzuki Coupling | 3-Iodo-7-azaindole | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Phenyl-7-azaindole |

| Sonogashira Coupling | 3-Iodo-7-azaindole | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-(Phenylethynyl)-7-azaindole |

| Heck Reaction | 3-Bromo-7-azaindole | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 3-Styryl-7-azaindole |

Note: This table illustrates the types of coupling reactions applicable to the azaindole core, which are expected to be translatable to this compound derivatives.

Redox Chemistry in Functionalization

The redox chemistry of this compound is less explored. The azaindole nucleus can, in principle, undergo both oxidation and reduction reactions, although these are often less common than substitution and coupling reactions for functionalization.

Oxidation of the pyrrole ring can lead to the formation of oxindoles or other oxidized species, though this often requires harsh conditions and can lead to ring-opening. Reduction of the pyridine ring is also possible, typically using catalytic hydrogenation or dissolving metal reductions, which would yield the corresponding tetrahydro- or hexahydropyrrolopyridine derivatives. The chloro group at C-7 can also be removed via reductive dehalogenation, for example, using palladium on carbon with a hydrogen source.

Due to the limited specific literature on the redox chemistry of this compound, a data table is not provided for this section. The reactivity in redox reactions would be highly dependent on the specific reagents and conditions employed.

Structure Activity Relationship Sar Studies of 7 Chloro 4 Methoxyazaindole Analogues

Positional Effects of Substitution on Biological Activity (e.g., 1, 3, 5-positions of azaindole ring)

The biological activity of 7-azaindole (B17877) analogues is highly sensitive to the position of substituents on the heterocyclic ring. Modifications at the N-1, C-3, and C-5 positions have been shown to significantly impact potency.

N-1 Position: The hydrogen bond donor/acceptor pair of the azaindole core is often crucial for potency. nih.gov In studies of 3,5-disubstituted-7-azaindoles as growth inhibitors of Trypanosoma brucei, substitution on the indole (B1671886) nitrogen (N-1) generally leads to a significant loss of activity. For instance, methylation or tosylation of the N-1 position resulted in inactive compounds, demonstrating that an unsubstituted N-H group is essential for maintaining anti-trypanosomal activity. nih.gov This suggests the N-H group may be involved in a critical hydrogen bond interaction with the target protein. nih.govnih.gov

C-3 Position: The C-3 position is a common site for substitution, and the nature of the group at this position heavily influences biological outcomes. In the context of anti-trypanosomal agents, aromaticity at the C-3 position was found to be essential for sub-micromolar activity. nih.gov Replacing the aromatic substituent with various aliphatic groups designed to increase the fraction of sp³ hybridized carbons (Fsp³) led to a loss of potency. nih.gov This highlights the importance of the flat, aromatic nature of the C-3 substituent for effective binding. In other contexts, such as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction, substitutions at C-3 with groups like fluorophenyl or p-methoxyphenyl were part of the active pharmacophore. nih.gov

C-5 Position: The C-5 position is another key site for modification. In the development of 3,5-disubstituted-7-azaindoles, various nitrile replacements were explored at this position. nih.gov Groups such as amine, hydroxy, and nitro substituents were found to be well-tolerated, with the nitro-substituted analogue showing an increase in potency compared to the parent compound. nih.gov This indicates that this position can accommodate a range of functional groups that can be optimized to improve activity and other properties.

| Compound | Position of Substitution | Substituent | Effect on Activity (vs. T. brucei) |

|---|---|---|---|

| 1 | N-1 | Methyl | Loss of activity |

| 2 | N-1 | Tosyl | Loss of activity |

| - | C-3 | Aliphatic groups | Loss of sub-micromolar activity |

| 13r | C-5 | Amine | Equipotent to parent compound |

| 13u | C-5 | Hydroxy | Equipotent to parent compound |

| 13t | C-5 | Nitro | Increased potency |

Influence of Substituent Nature on Pharmacological Efficacy

The chemical nature of the substituents attached to the 7-azaindole core plays a defining role in pharmacological efficacy. Different functional groups, such as alkyl, aryl, carboxamide, and other heterocyclic moieties, can modulate the compound's properties, including binding affinity, selectivity, and metabolic stability.

Alkyl and Aryl Groups: As noted previously, aromatic groups at the C-3 position are often preferred over aliphatic ones for certain biological targets. nih.gov The specific nature of the aryl group is also important. For HIV-1 integrase inhibitors, C-3 aryl groups bearing both electron-donating and electron-withdrawing substituents were well-tolerated. acs.org For instance, incorporating unsubstituted phenyl, p-methylphenyl, and p-methoxyphenyl groups resulted in compounds with good activity. acs.org

Carboxamide Moiety: The carboxamide functional group is a versatile feature in medicinal chemistry due to its ability to form hydrogen bonds. nih.gov In various indole derivatives, the presence of a carboxamide moiety has been shown to be crucial for interacting with target enzymes and proteins, thereby inhibiting their activity. nih.gov For example, in a series of 7-azaindole derivatives designed to inhibit the SARS-CoV-2 spike-hACE2 interaction, a "hinge" carbonyl group (part of a larger structure) formed a key hydrogen bond with a target residue (ARG403), enhancing binding affinity. nih.gov Shifting the carboxamide from position 2 to 3 on an indole ring has been shown to reduce anti-HIV-1 activity in some series, indicating the regiochemistry is critical. nih.gov

Heterocyclic Moieties: The incorporation of additional heterocyclic rings can significantly influence a compound's pharmacological profile. In the pursuit of dopamine (B1211576) D4 receptor antagonists, linking a piperazine (B1678402) moiety to the C-3 position of an azaindole via a methyl group led to potent derivatives. nih.gov Similarly, for HIV-1 integrase inhibitors, introducing a C-6 4-pyridyl group resulted in favorable aromatic hydrogen bonding interactions within the target's binding pocket. acs.org

Correlation between Molecular Architecture and Target Binding Affinity

A strong correlation exists between the three-dimensional arrangement of atoms in a molecule (its architecture) and its ability to bind to a biological target. mdpi.com For 7-azaindole analogues, specific structural features are consistently implicated in establishing high-affinity interactions.

The 7-azaindole scaffold itself frequently participates in crucial binding interactions. Molecular dynamics simulations of an inhibitor (ASM-7) of the SARS-CoV-2 spike-hACE2 interaction revealed that the hydrogen on the 7-azaindole ring formed a stable hydrogen bond with the backbone of an aspartate residue (ASP30) in hACE2. nih.gov Furthermore, the azaindole scaffold can engage in pi-cation interactions with key residues like lysine. nih.gov

| Compound Series | Target | Key Structural Feature | Observed Interaction | Reference |

|---|---|---|---|---|

| ASM-7 | SARS-CoV-2 S1-RBD-hACE2 | 7-Azaindole N-H | Hydrogen bond with ASP30 of hACE2 | nih.gov |

| ASM-7 | SARS-CoV-2 S1-RBD-hACE2 | 7-Azaindole Ring | Pi-cation interaction with LYS417 of S1-RBD | nih.gov |

| C3,C6-Diaryl 7-Azaindoles | HIV-1 Integrase | C-3 Aryl Group | Hydrophobic interactions with Pro214, Tyr212 | acs.org |

| C3,C6-Diaryl 7-Azaindoles | HIV-1 Integrase | C-6 Pyridyl Group | Electrostatic interaction with Mg2+ ions | acs.org |

Impact of Electron-Withdrawing and Electron-Donating Groups on Activity

The electronic properties of substituents, categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), can profoundly affect the biological activity of 7-azaindole analogues. youtube.com These groups alter the electron density of the aromatic system, which in turn influences binding interactions and reactivity. youtube.comwebsite-files.com

Electron-Donating Groups (EDGs): EDGs, such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃), donate electron density to the aromatic ring. In the synthesis of C3,C6-diaryl 7-azaindoles, aryl boronic acids bearing EDGs at the para-position of the C-3 aryl ring, like methyl and methoxy groups, reacted efficiently and the resulting compounds were active as HIV-1 integrase inhibitors. acs.org The +R (resonance) effect of the p-methoxy substituent was noted for its positive impact on reaction yield. acs.org

Electron-Withdrawing Groups (EWGs): EWGs, such as fluoro (-F), nitro (-NO₂), or trifluoromethyl (-CF₃), pull electron density away from the aromatic ring. masterorganicchemistry.com The presence of EWGs can also be beneficial for activity. A p-fluoro substituent on the C-3 aryl ring of a 7-azaindole produced a potent HIV-1 integrase inhibitor. acs.org Similarly, a 3,5-bis(trifluoromethyl) substituted aryl group also yielded an active compound. acs.org In a different series of 3,5-disubstituted-7-azaindoles, the introduction of a strongly withdrawing nitro group at the C-5 position led to an increase in anti-trypanosomal potency. nih.gov Investigations into other compound classes have shown that the addition of a -CF₃ group can radically improve hydrogen bond strength with target residues. scielo.br

The strategic placement of EWGs and EDGs is a key tool for medicinal chemists to fine-tune the electronic environment of the pharmacophore, thereby optimizing its interaction with the biological target. nih.gov

Targeted Biological Activities and Mechanisms of Action for 7 Chloro 4 Methoxyazaindole Derivatives

Kinase Inhibition Profiling

Derivatives of the 7-azaindole (B17877) scaffold have been extensively investigated as inhibitors of protein kinases, which are crucial regulators of cellular processes. nih.gov The scaffold's ability to interact with the highly conserved ATP-binding site makes it an excellent starting point for developing kinase-targeted drugs. mdpi.com

Research has demonstrated that modifying the 7-azaindole core at its various positions can yield derivatives with high potency and selectivity for a range of specific kinases.

Aurora A and B Kinases: The 7-azaindole scaffold has been successfully utilized to develop inhibitors of Aurora kinases, a family of serine/threonine kinases critical for mitotic progression. nih.govresearchgate.net Optimization of a 7-azaindole-based series led to the identification of GSK1070916A, a potent and reversible ATP-competitive inhibitor of Aurora B and C. researchgate.net This compound was found to be over 250-fold more selective for Aurora B over Aurora A. researchgate.net Conversely, other medicinal chemistry programs have specifically aimed to design 7-azaindole-based inhibitors with a high degree of selectivity for Aurora-A over Aurora-B. acs.org

CDK9/Cyclin T: The 7-azaindole framework is considered a privileged scaffold for producing inhibitors of Cyclin-Dependent Kinase 9 (CDK9). medchemexpress.com Optimization of an initial screening hit led to the discovery of a series of 7-azaindoles as highly potent and selective CDK9 inhibitors. researchgate.net Certain compounds from this class, such as compounds 8 and 9 (structures not detailed), demonstrated potent inhibition of Ser2-RNAP2 phosphorylation in cellular assays, which is a direct downstream effect of CDK9 activity.

Haspin: Haspin kinase is another mitotic kinase that has been targeted by 7-azaindole derivatives. A study focused on synthesizing and evaluating a select set of these derivatives identified several compounds with activity against Haspin in the nanomolar to low micromolar range. medchemexpress.com Notably, a dual inhibitor, compound 18c , exhibited potent inhibitory activity against both Haspin (IC50 of 0.118 µM) and CDK9/Cyclin T (IC50 of 0.206 µM). medchemexpress.com

Abl and Src: A fragment-based drug design approach led to the discovery of 2,5-disubstituted 7-azaindole derivatives as potent dual inhibitors of both Abl and Src kinases. These compounds were developed through extensive structure-activity relationship (SAR) studies to explore the specificity pocket within the active site of these two tyrosine kinases.

CHK1: Checkpoint kinase 1 (CHK1) is a key regulator of the DNA damage response. While direct inhibition by simple 7-azaindole derivatives is less documented, more complex structures incorporating the azaindole motif, such as 5-azaindolocarbazoles, have been synthesized and reported as CHK1 inhibitors. nih.gov Additionally, the 7-azaindole clinical candidate AZD6738 is known to inhibit ATR kinase, which is functionally related to CHK1 in sensing and responding to DNA damage.

FGFR-4: Fibroblast Growth Factor Receptor 4 (FGFR4) has been identified as a key target in hepatocellular carcinoma. A structure-based design approach using a 7-azaindole scaffold led to the discovery of a series of selective and covalent FGFR4 inhibitors. Representative compounds 24 and 30 from this series showed potent FGFR4 inhibition and high selectivity across the kinome, effectively suppressing the FGFR4 signaling pathway in cancer cells.

PI3Kγ: Phosphoinositide 3-kinase γ (PI3Kγ) is a target in immuno-oncology due to its high expression in tumor-associated macrophages. nih.gov Systematic SAR studies have produced a series of novel, potent, and selective 7-azaindole-based PI3Kγ inhibitors. nih.gov By targeting a specific selectivity pocket adjacent to the ATP binding site, researchers developed azaisoindolinones, such as compound 28 , which exhibit cellular IC50 values as low as 0.040 μM while maintaining over 300-fold selectivity against other class I PI3K isoforms. nih.gov

| Target Kinase | Compound Series/Example | Reported Activity (IC50) | Selectivity Notes |

|---|---|---|---|

| Aurora B/C | GSK1070916 | 0.38 nM (Aurora B), 1.5 nM (Aurora C) | >250-fold selective for Aurora B over Aurora A |

| CDK9/Cyclin T | 7-Azaindole Derivatives | Cellular IC50 = 0.034 µM (Compound 8) | Highly selective for CDK9 |

| Haspin | Compound 18c | 0.118 µM | Dual inhibitor with CDK9/Cyclin T |

| FGFR-4 | 7-Azaindole Derivatives (e.g., 24, 30) | Potent, covalent inhibition | High selectivity among kinases |

| PI3Kγ | Azaindole Isoindolinone (e.g., 28) | Cellular IC50 = 0.040 µM | >300-fold selective over other PI3K isoforms |

The effectiveness of the 7-azaindole scaffold as a kinase inhibitor is rooted in its ability to form key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding site. mdpi.com This region connects the N- and C-lobes of the kinase and provides crucial anchor points for ATP and competitive inhibitors.

The 7-azaindole moiety typically forms two hydrogen bonds with the backbone of the hinge region, an interaction known as a bidentate hydrogen bond. This is facilitated by the pyridine (B92270) N7 atom, which acts as a hydrogen bond acceptor, and the pyrrole (B145914) N1-H group, which serves as a hydrogen bond donor.

Structural analyses from X-ray crystallography have revealed two primary binding orientations for the 7-azaindole core within the kinase hinge, often referred to as "normal" and "flipped".

"Normal" Binding Mode: In this common orientation, the pyrrole N1-H donates a hydrogen bond to the backbone carbonyl of one hinge residue (often at position GK+1, the residue next to the gatekeeper), while the pyridine N7 accepts a hydrogen bond from a backbone amide N-H of another hinge residue (often at GK+3).

"Flipped" Binding Mode: In this alternative mode, the entire 7-azaindole ring is flipped 180 degrees. This results in the pyridine N7 atom accepting a hydrogen bond from the backbone N-H of the GK+3 residue, while the pyrrole N1-H donates a hydrogen bond to the backbone carbonyl of the same GK+3 residue.

The specific binding mode adopted by an inhibitor depends not on the kinase family, but on the substitution pattern of the 7-azaindole ligand itself. This versatility allows for fine-tuning of inhibitor design to achieve desired potency and selectivity profiles.

Interference with Nucleic Acid Synthesis Pathways (DNA/RNA)

Derivatives of a related 7-chloroquinoline (B30040) scaffold have demonstrated significant antiproliferative activity by interfering with the synthesis of DNA and RNA. nih.govmdpi.com Studies on a series of 78 synthetic 7-chloro-(4-thioalkylquinoline) derivatives showed that certain compounds could inhibit the growth of various human cancer cell lines. nih.govnih.gov

In-depth analysis of the mechanism revealed that at concentrations five times their half-maximal inhibitory concentration (5 x IC50), these compounds led to an accumulation of cells in the G0/G1 phase of the cell cycle. nih.govmdpi.com This cell cycle arrest was accompanied by a marked inhibition of both DNA and RNA synthesis. nih.govmdpi.com The inhibition was confirmed by measuring the incorporation of 5-bromo-2-deoxyuridine (BrDU) and 5-bromouridine (B41414) (BrU) into newly synthesized DNA and RNA, respectively. mdpi.com Low incorporation of these markers in treated cells indicated a disruption of nucleic acid synthesis, contributing to the compounds' cytotoxic effects. mdpi.com

Table 1: Effect of 7-Chloro-(4-thioalkylquinoline) Derivatives on CCRF-CEM Cancer Cells

| Compound | Effect on Cell Cycle | DNA Synthesis | RNA Synthesis |

|---|

Receptor Ligand Interactions

Beyond their effects on fundamental cellular processes like nucleic acid synthesis, derivatives based on the azaindole and related heterocyclic cores are also known to interact with specific receptor systems, modulating their activity.

Muscarinic Acetylcholine Receptor (mAChR) Positive Allosteric Modulation (PAM)

Positive allosteric modulators (PAMs) are ligands that bind to a site on a receptor distinct from the primary (orthosteric) binding site used by the endogenous agonist. nih.gov This binding results in a conformational change that increases the affinity or efficacy of the orthosteric ligand, such as acetylcholine. nih.govnih.gov This mechanism offers the potential for greater subtype selectivity compared to orthosteric ligands, as allosteric sites are generally less conserved across different receptor subtypes. researchgate.net

While specific studies on 7-chloro-4-methoxyazaindole derivatives as mAChR PAMs are not detailed in the provided search results, the broader class of azaindole derivatives is explored for various CNS targets. The principle of positive allosteric modulation is a key strategy in drug discovery for targets like the M4 muscarinic receptor, where PAMs can enhance the receptor's response to acetylcholine. nih.gov The development of subtype-selective PAMs is a significant goal in treating neurological and psychiatric disorders associated with cholinergic system dysfunction. google.com

Serotonin (B10506) Uptake Inhibition

Derivatives of azaindole have been designed and synthesized as potential inhibitors of the serotonin transporter (SERT), a key target in the treatment of depression. mdpi.com The substitution of an indole (B1671886) core with an azaindole is a strategic approach to modulate properties like solubility, lipophilicity, and binding to a molecular target. mdpi.com

A study focused on 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives demonstrated good to moderate affinity for SERT. mdpi.com The binding affinity, measured as the inhibition constant (Ki), varied depending on the specific substitutions on the core structure. For instance, certain compounds within this series displayed high affinity for SERT, with Ki values in the low nanomolar range. mdpi.com

Table 2: Binding Affinity of select Azaindole Derivatives for Serotonin Transporter (SERT)

| Compound | Linker Length | SERT Ki (nM) |

|---|---|---|

| 8 | Two-carbon | 23.0 |

| 11 | Three-carbon | 9.2 |

| 4 | Four-carbon | 47.0 |

This research highlights that modifications to the linker chain and other parts of the molecule can significantly influence binding affinity to the serotonin transporter. mdpi.com

CRTh2 Receptor Antagonism

The Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2) is a G-protein coupled receptor involved in inflammatory pathways, particularly in allergic diseases like asthma. Antagonists of this receptor can inhibit the function of eosinophils, which are key inflammatory cells.

Research has identified 7-azaindole-3-acetic acid derivatives as potent and selective CRTh2 receptor antagonists. nih.gov Through optimization of an initial hit from high-throughput screening, compounds were developed that showed high functional potency in inhibiting human eosinophil shape change in whole blood, a key indicator of CRTh2 antagonism. nih.gov These findings establish the 7-azaindole scaffold as a promising starting point for the development of novel anti-inflammatory agents targeting the CRTh2 receptor. nih.gov

Table of Mentioned Compounds

| Compound Name/Class |

|---|

| 7-chloro-(4-thioalkylquinoline) derivatives |

| 5-bromo-2-deoxyuridine (BrDU) |

| 5-bromouridine (BrU) |

| Acetylcholine |

| 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives |

In Vitro Biological Efficacy and Cytotoxicity Studies of 7 Chloro 4 Methoxyazaindole Derivatives

Antimicrobial Efficacy

There is a lack of specific data on the antimicrobial efficacy of 7-chloro-4-methoxyazaindole derivatives in the scientific literature.

Antibacterial Activity (e.g., against Mycobacterium tuberculosis)

No studies were found that specifically evaluate the antibacterial activity of this compound derivatives against Mycobacterium tuberculosis. The related 7-chloroquinoline (B30040) scaffold has been the subject of such research, with some 7-chloro-4-quinolinylhydrazone derivatives showing minimum inhibitory concentrations (MIC) as low as 2.5 µg/mL against Mycobacterium tuberculosis H37Rv. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling Applications in 7 Chloro 4 Methoxyazaindole Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and vibrational properties of molecules. While specific DFT studies on 7-chloro-4-methoxyazaindole are not extensively documented in the provided search results, the principles of DFT application can be understood from studies on analogous azaindole and quinoline (B57606) derivatives.

DFT calculations are employed to optimize the molecular geometry of a compound, determining the most stable three-dimensional arrangement of its atoms. From this optimized structure, various electronic properties can be calculated, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter, as it provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally indicates a more reactive molecule.

Furthermore, DFT is used to predict vibrational spectra (infrared and Raman). By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the observed experimental spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes. This detailed vibrational analysis helps to confirm the molecular structure and understand the intramolecular forces. For instance, in studies of similar heterocyclic compounds, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), have been shown to provide theoretical vibrational frequencies that are in good agreement with experimental data after applying a scaling factor. nih.govdergipark.org.trresearchgate.net

The application of DFT to this compound would similarly involve optimizing its geometry to find the most stable conformation. Subsequent calculations would reveal its electronic properties, such as charge distribution and orbital energies, which are crucial for understanding its reactivity and potential interaction with biological targets. The predicted vibrational spectra would serve as a valuable tool for its characterization.

A hypothetical table of selected calculated vibrational frequencies for this compound, based on typical DFT results for similar molecules, is presented below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Stretch | 3450 |

| C-H Stretch (aromatic) | 3100-3000 |

| C-H Stretch (methoxy) | 2950-2850 |

| C=C/C=N Stretch | 1600-1450 |

| C-O Stretch | 1250 |

| C-Cl Stretch | 750 |

Note: This table is illustrative and not based on actual published data for this compound.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule, such as this compound, and a specific protein target.

The process involves placing the ligand in the binding site of the protein and evaluating the binding energy for different conformations and orientations. The results are often ranked using a scoring function, which estimates the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction.

A hypothetical molecular docking study of this compound with a target protein might reveal key interactions, as illustrated in the table below.

| Interaction Type | Interacting Residue (Protein) | Interacting Atom (Ligand) |

| Hydrogen Bond | Amino Acid X | N-H of pyrrole (B145914) ring |

| Hydrogen Bond | Amino Acid Y | N of pyridine (B92270) ring |

| Hydrophobic Interaction | Amino Acid Z | Chloro group |

| Hydrophobic Interaction | Amino Acid W | Methoxy (B1213986) group |

Note: This table is illustrative and not based on actual published data for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Interaction Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a molecule and its interactions with its environment over time. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of the ligand and the stability of the ligand-protein complex.

In the context of this compound, MD simulations could be used to study its conformational preferences in different solvents or within a protein binding site. This is particularly important for understanding how the molecule adapts its shape to fit into the binding pocket and how its interactions with the protein evolve over time.

MD simulations can also be used to calculate the binding free energy of a ligand to a protein, which is a more rigorous and often more accurate measure of binding affinity than the scores provided by molecular docking. Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be applied to the snapshots from an MD trajectory to estimate the binding free energy.

Computational Design and Screening of Novel Molecular Scaffolds

Computational chemistry plays a crucial role in the design and screening of novel molecular scaffolds for drug discovery. Starting from a known active compound like this compound, computational methods can be used to design new derivatives with improved properties, such as higher potency, better selectivity, or more favorable pharmacokinetic profiles.

One common approach is structure-based drug design, which utilizes the three-dimensional structure of the target protein to design ligands that fit optimally into the binding site. By analyzing the binding mode of this compound from docking or MD simulations, medicinal chemists can identify opportunities for modification. For example, a vacant hydrophobic pocket in the binding site might suggest the addition of a lipophilic group to the ligand to enhance binding affinity.

Virtual screening is another powerful computational technique where large libraries of chemical compounds are computationally evaluated for their potential to bind to a target protein. This allows for the rapid identification of promising hit compounds from vast chemical spaces, which can then be synthesized and tested experimentally. The this compound scaffold could serve as a starting point for creating a focused library of virtual compounds to be screened against a panel of protein targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is developed by calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with the observed biological activity.

Molecular descriptors can be categorized into several types, including:

1D descriptors: based on the molecular formula (e.g., molecular weight, atom counts).

2D descriptors: based on the 2D structure (e.g., topological indices, connectivity indices).

3D descriptors: based on the 3D conformation (e.g., molecular shape, volume, surface area).

Physicochemical descriptors: such as logP (lipophilicity), polar surface area (PSA), and molar refractivity.

Once a statistically significant QSAR model is developed, it can be used to predict the biological activity of new, untested compounds. This allows for the prioritization of compounds for synthesis and experimental testing, thereby saving time and resources.

For a series of derivatives of this compound, a QSAR study could be performed to understand which structural features are most important for their biological activity. For example, a QSAR model might reveal that increasing the lipophilicity of a particular substituent or introducing a hydrogen bond donor at a specific position leads to an increase in potency.

Below is a hypothetical table of descriptors that could be used in a QSAR study of this compound derivatives.

| Compound | Molecular Weight | logP | Polar Surface Area (Ų) | Biological Activity (IC₅₀, nM) |

| Derivative 1 | 182.61 | 2.1 | 40.5 | 150 |

| Derivative 2 | 196.64 | 2.5 | 40.5 | 100 |

| Derivative 3 | 212.65 | 2.3 | 52.7 | 50 |

| Derivative 4 | 228.68 | 2.8 | 52.7 | 25 |

Note: This table is illustrative and not based on actual published data for this compound derivatives.

Advanced Spectroscopic and Structural Characterization of 7 Chloro 4 Methoxyazaindole Derivatives

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.comresearchgate.net The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (stretching, bending, etc.), providing a molecular fingerprint.

For 7-chloro-4-methoxyazaindole derivatives, key vibrational bands can be assigned to specific functional groups. The N-H stretching vibration of the pyrrole (B145914) ring typically appears as a broad band in the IR spectrum. mdpi.com Aromatic C-H stretching vibrations are also observed. The presence of the methoxy (B1213986) group would be confirmed by C-O stretching bands. The vibrational spectra are often complex due to the fused ring system, but detailed assignments can be supported by computational methods like Density Functional Theory (DFT) calculations. mdpi.comresearchgate.net

Table 2: Characteristic Vibrational Frequencies for Azaindole Derivatives

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | IR | 3100 - 3500 |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 |

| C=C / C=N Ring Stretch | IR, Raman | 1400 - 1650 |

| C-O (methoxy) Stretch | IR, Raman | 1000 - 1300 |

Source: Data synthesized from studies on related chloro-azaindole compounds. mdpi.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. chemguide.co.uk

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing polar, medium to large molecules like azaindole derivatives. It typically produces the protonated molecular ion [M+H]⁺, which allows for the direct determination of the molecular weight. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). mdpi.com This precision allows for the unambiguous determination of the elemental composition and molecular formula of the compound.

The fragmentation pattern observed in the mass spectrum provides clues about the molecule's structure. For azaindole derivatives, characteristic fragmentation pathways often involve the cleavage of the heterocyclic rings. A common fragmentation for indole-containing compounds is the loss of a molecule of hydrogen cyanide (HCN), and similar pathways can be expected for the azaindole core. scirp.org The presence of chloro and methoxy substituents will also lead to characteristic fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions). The resulting spectrum is a plot of absorbance versus wavelength and is used to study the electronic structure of conjugated systems.

The azaindole core is an aromatic, conjugated system that exhibits characteristic π→π* transitions. nih.gov The position of the maximum absorbance (λ_max) is sensitive to the substituents on the ring. nih.gov In this compound, the chlorine atom acts as an electron-withdrawing group, while the methoxy group is an electron-donating group. This substitution pattern influences the energy of the electronic transitions and can cause shifts in the absorption spectrum compared to the unsubstituted azaindole parent molecule. nih.govacs.org The specific electronic environment created by these substituents dictates the precise λ_max values and the intensity of the absorption bands. nih.gov

X-ray Crystallography for Solid-State Molecular Structure Elucidation

For a derivative of this compound, a single-crystal X-ray diffraction study would reveal the planarity of the fused azaindole ring system and the orientation of the methoxy group. Analysis of the crystal packing can show how molecules interact with each other in the solid state, for instance, through N-H···N hydrogen bonds forming dimers or chains, a common feature in azaindole structures. mdpi.comresearchgate.net

Table 3: Representative Crystallographic Data for a Related Chloro-Azaindole Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.82810(12) |

| b (Å) | 12.7330(3) |

| c (Å) | 15.9167(5) |

| β (°) | 94.539(3) |

| Volume (ų) | 772.34(4) |

Source: Data from the crystal structure of 5-chloro-7-azaindole-3-carbaldehyde. mdpi.comresearchgate.net

Emerging Research Directions and Future Prospects for 7 Chloro 4 Methoxyazaindole

Development of Next-Generation Derivatization Strategies

The functionalization of the 7-Chloro-4-methoxyazaindole scaffold is a key area for future research to expand its chemical space and modulate its physicochemical and biological properties. Building upon established synthetic methodologies for related quinoline (B57606) and azaindole cores, several next-generation derivatization strategies can be envisioned.

One promising approach involves the application of C-H activation and functionalization reactions. These methods offer a more atom-economical and efficient way to introduce diverse substituents at various positions of the azaindole ring system. For instance, palladium-catalyzed C-H arylation or alkenylation could be employed to introduce bulky aromatic or vinylic groups, potentially enhancing target-specific interactions.

Furthermore, the development of novel cross-coupling reactions will be crucial. Advances in catalyst design, such as the use of specialized ligands, could enable more challenging couplings, including the introduction of fluoroalkyl groups or complex heterocyclic moieties. These modifications can significantly impact properties like metabolic stability and membrane permeability.

Another area of exploration is the use of flow chemistry for the synthesis and derivatization of this compound. Flow reactors can offer precise control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety, particularly for reactions involving hazardous reagents or intermediates. This technology could facilitate the rapid generation of a library of derivatives for screening purposes. A summary of potential derivatization strategies is presented in Table 1.

| Derivatization Strategy | Potential Modifications | Anticipated Benefits |

| C-H Activation/Functionalization | Aryl, alkenyl, or alkyl groups at various ring positions | Increased molecular diversity, improved target binding |

| Advanced Cross-Coupling Reactions | Fluoroalkyl groups, complex heterocycles | Enhanced metabolic stability, modulated lipophilicity |

| Flow Chemistry Synthesis | Rapid generation of diverse analogs | Improved reaction efficiency, safety, and scalability |

| Photoredox Catalysis | Introduction of novel functional groups under mild conditions | Access to unique chemical space, environmentally friendly |

Integration of High-Throughput Screening with Computational Methodologies

The synergy between high-throughput screening (HTS) and computational chemistry is set to revolutionize the discovery of new applications for compounds like this compound. HTS allows for the rapid testing of large libraries of compounds against various biological targets, while computational methods can guide the design of these libraries and help interpret the screening results.

Future HTS campaigns for this compound derivatives will likely employ more sophisticated and physiologically relevant assay formats, such as high-content screening (HCS). HCS provides multiparametric data on cellular phenotypes, offering deeper insights into the mechanism of action of active compounds. The vast amount of data generated from HTS and HCS can be effectively analyzed using machine learning algorithms to identify structure-activity relationships (SAR) and predict the activity of virtual compounds.

In parallel, computational approaches such as molecular docking and molecular dynamics (MD) simulations will play a pivotal role. These methods can be used to predict the binding modes of this compound derivatives to specific protein targets, helping to prioritize compounds for synthesis and biological evaluation. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of the derivatives with their observed activities, facilitating the design of more potent and selective analogs. The integration of these methodologies is outlined in Table 2.

| Methodology | Application for this compound | Expected Outcome |

| High-Throughput Screening (HTS) | Rapidly assess biological activity of a derivative library | Identification of initial hits for various targets |

| High-Content Screening (HCS) | Provide detailed information on cellular effects | Deeper understanding of mechanism of action |

| Molecular Docking | Predict binding poses and affinities to target proteins | Rational prioritization of compounds for synthesis |

| Molecular Dynamics (MD) Simulations | Assess the stability of ligand-protein complexes | Insight into the dynamics of molecular recognition |

| Machine Learning/QSAR | Identify patterns in screening data and predict activity | Accelerated optimization of lead compounds |

Elucidation of Novel Biological Targets and Pathways

While the biological activities of many 7-chloroquinoline (B30040) derivatives are known, particularly in the context of infectious diseases and cancer, the specific targets and pathways modulated by this compound remain largely unexplored. Future research will focus on identifying these novel biological targets to unlock its full therapeutic potential.

One approach to target identification is chemoproteomics, which utilizes chemical probes derived from this compound to capture and identify their protein binding partners from complex biological samples. This unbiased method can reveal unexpected targets and pathways.

Another strategy involves phenotypic screening followed by target deconvolution. In this approach, derivatives of this compound would be screened for their effects on specific cellular phenotypes (e.g., inhibition of cancer cell migration, reduction of inflammatory responses). Once a desired phenotype is observed, various techniques such as genetic knockdown or overexpression studies, and transcriptomic or proteomic profiling can be used to identify the molecular target responsible for the observed effect.

Given the structural similarities to known kinase inhibitors, it is plausible that this compound or its derivatives could target specific protein kinases involved in cell signaling pathways. Kinase profiling assays, which screen compounds against a large panel of kinases, could be employed to identify specific kinase targets.

Exploration of this compound in Material Science and Other Fields

Beyond its potential in the life sciences, the unique electronic and photophysical properties of the azaindole scaffold suggest that this compound could find applications in material science. The nitrogen atom in the pyridine (B92270) ring and the pyrrole (B145914) moiety can act as coordination sites for metal ions, making it a potential ligand for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers. These materials could have applications in areas such as gas storage, catalysis, and sensing.

The inherent fluorescence of some azaindole derivatives also opens up possibilities for their use as organic light-emitting diode (OLED) materials or as fluorescent probes for biological imaging. Derivatization of the this compound core with different functional groups could be used to tune its emission wavelength and quantum yield.

Furthermore, the ability of the azaindole scaffold to participate in hydrogen bonding and π-π stacking interactions could be exploited in the design of supramolecular assemblies and liquid crystals. The specific substitution pattern of this compound may impart unique self-assembly properties, leading to the formation of ordered nanostructures with interesting optical or electronic properties. The potential applications in these fields are summarized in Table 3.

| Field | Potential Application of this compound | Rationale |

| Material Science | Ligand for Metal-Organic Frameworks (MOFs) | Coordination sites on the azaindole ring |

| Optoelectronics | Organic Light-Emitting Diode (OLED) material | Potential for fluorescence and charge transport |

| Bioimaging | Fluorescent probe | Inherent fluorescence of the azaindole scaffold |

| Supramolecular Chemistry | Building block for self-assembling materials | Hydrogen bonding and π-π stacking capabilities |

Q & A

Basic: What are the recommended synthetic routes for 7-Chloro-4-methoxyazaindole, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound derivatives often involves multi-step protocols. A validated approach includes:

- Vilsmeier-Haack reaction : Used to generate intermediates like (3,3-dimethyl-2,3-dihydroindol-2-ylidene)malondialdehydes.

- Arylhydrazine coupling : Subsequent reaction with substituted arylhydrazines (e.g., 4-methoxyphenylhydrazine) under reflux in ethanol yields target compounds .

Optimization : Temperature control (e.g., reflux at 78°C), solvent purity (absolute ethanol), and stoichiometric ratios (1:1 for hydrazine derivatives) are critical. Recrystallization from ethanol improves purity (85% yield reported) .

Basic: How can the structural identity of this compound be confirmed post-synthesis?

Answer:

Use a combination of:

- NMR spectroscopy : 1H-NMR (CDCl3) detects methoxy groups (δ 3.88 ppm) and aromatic protons (δ 7.02–8.61 ppm). 13C-NMR confirms carbonyl and quaternary carbons .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., C9H10ClN2O2S derivatives ).

- X-ray crystallography : Resolves dihedral angles between heterocyclic planes (e.g., 13.28° between pyrazole and indole moieties) to confirm conjugation .

Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Answer:

- Steric hindrance : The methoxy group at position 4 directs electrophilic substitution to less hindered positions (e.g., C5 or C6).

- Electronic effects : Chlorine at C7 withdraws electron density, enhancing electrophilicity at adjacent sites. Use Pd-catalyzed Suzuki-Miyaura coupling with boronic acids (e.g., 2-methoxyphenylboronic acid) under inert conditions (N2 atmosphere) for selective functionalization . Monitor reaction progress via TLC with UV-active spots .

Advanced: What methodologies are recommended for analyzing cellular cytotoxicity of this compound derivatives?

Answer:

- MTT assay : Quantifies mitochondrial activity in cell lines (e.g., HepG2 or HEK293). Incubate cells with 0.1–100 µM compound for 48 hours, followed by Mosmann’s protocol using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide .

- Dose-response curves : Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism). Validate with positive controls (e.g., doxorubicin) .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

- Source validation : Cross-check compound purity (>98% via HPLC) and storage conditions (e.g., –20°C for light-sensitive derivatives) .

- Assay standardization : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration).

- Statistical rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare datasets. Document batch-to-batch variability in synthesis .

Advanced: What strategies enable SAR studies on this compound for kinase inhibition?

Answer:

- Scaffold modification : Introduce substituents at C2 (e.g., methyl, carboxylate) to probe steric tolerance.

- Enzyme assays : Test against recombinant kinases (e.g., EGFR, CDK2) using fluorescence polarization.

- Computational docking : Map binding poses with AutoDock Vina; correlate ΔG values with IC50 data .

Advanced: How can photostability and metabolic stability of this compound derivatives be evaluated?

Answer:

- Photostability : Expose to UV light (λ = 254 nm) for 24 hours; monitor degradation via LC-MS. Use amber vials for light-sensitive analogs .

- Metabolic stability : Incubate with liver microsomes (human/rat) at 37°C. Quantify parent compound depletion over 60 minutes using UPLC-MS/MS .

Basic: What analytical techniques are critical for purity assessment of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.